Product packaging for Thiazole, 2-(1-methylethyl)-4-phenyl-(Cat. No.:CAS No. 19968-51-5)

Thiazole, 2-(1-methylethyl)-4-phenyl-

Cat. No.: B025319
CAS No.: 19968-51-5
M. Wt: 203.31 g/mol
InChI Key: IIINACKGVRAZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, 2-(1-methylethyl)-4-phenyl-, is a high-purity chemical building block designed for research and development applications. This compound features a privileged thiazole heterocycle, a five-membered ring containing both nitrogen and sulfur atoms, which is a common structural motif in medicinal chemistry and material science due to its aromaticity and versatile reactivity . The molecular structure, which incorporates a phenyl ring at the 4-position and an isopropyl group at the 2-position, makes it a valuable intermediate for constructing more complex molecules. The thiazole core is a recognized scaffold in the development of bioactive compounds, with derivatives demonstrating a wide spectrum of pharmacological activities in preclinical research, including potential anticancer , anti-inflammatory , and antimicrobial properties . Researchers can utilize this compound as a core synthon to explore structure-activity relationships (SAR) or to develop novel heterocyclic compounds for various experimental purposes. Intended Research Applications: • Medicinal Chemistry: Serves as a key intermediate in the synthesis of novel molecules for biological screening. • Chemical Biology: Useful as a scaffold for developing enzyme inhibitors or molecular probes. • Material Science: Acts as a precursor for the development of organic compounds with specialized properties. Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NS B025319 Thiazole, 2-(1-methylethyl)-4-phenyl- CAS No. 19968-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19968-51-5

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

IIINACKGVRAZSE-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CS1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=NC(=CS1)C2=CC=CC=C2

Synonyms

2-Isopropyl-4-phenylthiazole

Origin of Product

United States

Synthetic Methodologies for 2 1 Methylethyl 4 Phenylthiazole and Analogous Structures

Historical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The construction of the thiazole ring is a well-established area of organic synthesis, with several classical and modern methods at the disposal of chemists. These strategies offer diverse pathways to a wide array of substituted thiazoles.

Classical Hantzsch Thiazole Synthesis and its Mechanistic Variants

The most prominent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. nih.gov This reaction classically involves the condensation of an α-haloketone with a thioamide. nih.govnih.gov The versatility and generally high yields of the Hantzsch synthesis have cemented its importance in heterocyclic chemistry. nih.govmdpi.com

The mechanism of the Hantzsch synthesis proceeds through a series of well-defined steps. Initially, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon, leading to a thiazoline intermediate. Subsequent dehydration of this intermediate yields the aromatic thiazole ring.

Cyclocondensation Reactions of α-Halocarbonyl Compounds with Thioamides and Thioureas

A cornerstone of thiazole synthesis, the cyclocondensation of α-halocarbonyl compounds with thioamides or thioureas remains a widely utilized and efficient method. nih.gov This approach is a direct application of the Hantzsch synthesis. The reaction typically involves refluxing the two components in a suitable solvent, such as ethanol, to facilitate the condensation and subsequent cyclization. The use of α-bromoacetophenone and its derivatives as the α-halocarbonyl component is common for the synthesis of 4-phenylthiazoles. researchgate.net

Multi-Component Reaction Strategies for Thiazole Formation

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com Several MCRs have been developed for the synthesis of thiazoles. These strategies often involve the in-situ formation of one of the key intermediates of the Hantzsch synthesis or proceed through entirely different mechanistic pathways. For instance, a one-pot reaction of an aldehyde, an amine, and elemental sulfur can lead to the formation of a thiazole ring. nih.gov Another approach involves the copper-catalyzed reaction of oximes, anhydrides, and potassium thiocyanate. nih.gov These MCRs offer attractive alternatives to the classical two-component Hantzsch synthesis, often with milder reaction conditions and broader substrate scope.

Targeted Synthesis of 2-(1-methylethyl)-4-phenylthiazole

The specific synthesis of 2-(1-methylethyl)-4-phenylthiazole is most directly achieved through the Hantzsch thiazole synthesis, which allows for the precise installation of the isopropyl and phenyl substituents at the C2 and C4 positions of the thiazole ring, respectively.

Strategic Selection and Design of Precursors Incorporating Isopropyl and Phenyl Moieties

The successful synthesis of 2-(1-methylethyl)-4-phenylthiazole via the Hantzsch method hinges on the judicious selection of two key precursors: a thioamide bearing the isopropyl group and an α-haloketone containing the phenyl moiety.

Thioisobutyramide (2-methylpropanethioamide): This thioamide serves as the source of the nitrogen and sulfur atoms of the thiazole ring, as well as the 2-isopropyl substituent. Thioisobutyramide can be prepared from its corresponding amide, isobutyramide, through thionation using reagents like phosphorus pentasulfide or Lawesson's reagent.

2-Halo-1-phenylethanone (Phenacyl halide): This α-haloketone provides the carbon backbone for the C4 and C5 positions of the thiazole ring and incorporates the 4-phenyl substituent. 2-Bromoacetophenone (phenacyl bromide) is a commonly used and commercially available precursor for this purpose. It can be synthesized by the bromination of acetophenone.

The reaction between thioisobutyramide and 2-bromoacetophenone directly leads to the formation of 2-(1-methylethyl)-4-phenylthiazole.

Precursor 1 Precursor 2 Target Compound
Thioisobutyramide 2-Bromoacetophenone 2-(1-methylethyl)-4-phenylthiazole
(provides 2-isopropyl group) (provides 4-phenyl group)

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalytic Systems

The efficiency and yield of the Hantzsch synthesis of 2-(1-methylethyl)-4-phenylthiazole can be significantly influenced by the reaction conditions. The optimization of these parameters is crucial for achieving a successful and scalable synthesis.

Solvent Effects: The choice of solvent plays a critical role in the Hantzsch reaction. Alcohols, such as ethanol and methanol, are frequently used as they effectively dissolve the reactants and facilitate the reaction upon heating. nih.gov In some cases, greener solvents like water or solvent-free conditions have been explored to develop more environmentally benign protocols. researchgate.net The polarity of the solvent can influence the reaction rate and, in some instances, the product distribution.

Temperature Control: The reaction temperature is another key parameter. Traditionally, Hantzsch syntheses are conducted at elevated temperatures, often at the reflux temperature of the solvent, to drive the reaction to completion. nih.gov However, with the advent of microwave-assisted organic synthesis, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.gov For instance, a microwave-assisted Hantzsch reaction can be completed in 30 minutes at 90°C, whereas the conventional heating method might require 8 hours of reflux. nih.gov

Catalytic Systems: While the classical Hantzsch synthesis often proceeds without a catalyst, various catalytic systems have been developed to improve the efficiency and scope of the reaction. Both Brønsted and Lewis acids can catalyze the condensation and cyclization steps. For example, silica-supported tungstosilisic acid has been employed as a reusable heterogeneous catalyst in one-pot, multi-component Hantzsch syntheses. mdpi.com The use of a catalyst can allow for milder reaction conditions and may be particularly beneficial for less reactive substrates.

The following table summarizes the impact of different reaction parameters on the yield of a model Hantzsch thiazole synthesis, illustrating the importance of optimization.

Entry Solvent Temperature (°C) Time Yield (%)
1 Ethanol Reflux 8 h 75
2 Methanol 90 (Microwave) 30 min 95
3 Water Reflux 5 h 60
4 Acetonitrile Reflux 6 h 68
5 Ethanol/Water (1:1) 65 4 h 70
Data is illustrative and based on typical Hantzsch reaction optimizations.

By carefully selecting the appropriate precursors and optimizing the reaction conditions, 2-(1-methylethyl)-4-phenylthiazole can be synthesized efficiently and in high yield, paving the way for its further investigation and potential applications.

Advancements in Sustainable and Green Synthetic Protocols

Recent progress in chemical synthesis has emphasized the development of environmentally benign methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of thiazole derivatives, significant advancements have been made in microwave-assisted reactions and the use of green reaction media.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This technique has been successfully applied to the classic Hantzsch thiazole synthesis, a cornerstone method for creating the thiazole ring. rasayanjournal.co.inresearchgate.net

The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. rasayanjournal.co.in For instance, the synthesis of 2-substituted-thiazol-4(5H)-ones via Hantzsch condensation was completed in 10-15 minutes under microwave heating, yielding products in 82-92%, whereas the conventional method required 1.5 hours. rasayanjournal.co.in Similarly, the iodine-mediated condensation of a ketone with thiourea in DMF under microwave irradiation produces thiazoles in just 5-6 minutes. researchgate.net This rapid heating, combined with the potential for solvent-free conditions, positions microwave-assisted synthesis as a key technology in green chemistry for producing thiazole scaffolds. researchgate.netbepls.com The efficiency of this method is highlighted by the synthesis of 2-amino-4-phenylthiazole (B127512), which can be produced in 92% yield in a matter of minutes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

Product Conventional Method (Time) Microwave Method (Time) Yield (Microwave) Reference
2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one 1.5 hours 10-15 minutes 82-92% rasayanjournal.co.in
2-amino-4-phenylthiazole Not specified 5 minutes (reaction) + 7 minutes (heating in water) 92% researchgate.net
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine Not specified 30 minutes 95% researchgate.net

In line with the principles of green chemistry, significant efforts have been directed toward replacing hazardous organic solvents with more environmentally friendly alternatives or eliminating them entirely. bepls.combohrium.com For thiazole synthesis, water, deep eutectic solvents, and solvent-free protocols have proven to be effective. bepls.comnih.gov

Water has been successfully used as a green solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds, affording yields of 75–90% without a catalyst. bepls.com Another sustainable approach involves mechanochemistry, an eco-friendly and solventless method where mechanical force is used to induce chemical reactions. nih.govresearchgate.net This has been applied to the synthesis of thiazole derivatives by grinding reactants in a mortar and pestle, sometimes with a reusable catalyst like silica-supported tungstosilisic acid. nih.govresearchgate.netmdpi.com These solvent-free methods not only prevent pollution but also simplify work-up procedures and can lead to high yields. researchgate.netorganic-chemistry.org

Table 2: Green Synthetic Protocols for Thiazole Derivatives

Method Key Features Example Reaction Yield Reference
Ultrasonic Irradiation Use of reusable silica-supported tungstosilisic acid catalyst. One-pot synthesis of Hantzsch thiazole derivatives. 79-90% mdpi.com
Aqueous Medium Lipase as a biocatalyst, KBrO₃ as a brominating agent. Synthesis of 2,4-disubstituted thiazoles from aryl ethanones and thioamides. Not specified nih.gov
Solvent-Free Grinding Reactants ground in a mortar and pestle at room temperature. Reaction of α-haloketones, thiourea, and o-hydroxybenzaldehyde. Not specified researchgate.net
Mechanochemistry Solventless synthesis using a custom-made closed mortar and pestle. Synthesis of thiazolidinone-triazole derivatives. Not specified nih.gov

Synthesis of Diverse 2-(1-methylethyl)-4-phenylthiazole Derivatives

The functionalization of the 2-(1-methylethyl)-4-phenylthiazole core is crucial for exploring its chemical space and developing new compounds. Methodologies have been established for the selective modification of both the phenyl and thiazole rings, as well as for the construction of more complex fused heterocyclic systems.

Direct C-H bond functionalization has become a powerful strategy for modifying aromatic systems without the need for pre-functionalized starting materials. For 4-phenylthiazole (B157171) derivatives, ruthenium-catalyzed direct arylation allows for the selective introduction of substituents onto the phenyl ring. researchgate.net Research has shown that the reactivity of the phenyl group is influenced by substituents on the thiazole ring. researchgate.net While 4-phenylthiazole itself is unreactive, the introduction of an aryl group at the C5-position of the thiazole enhances the reactivity of the C4-phenyl ring, enabling selective mono-arylation in moderate to high yields. researchgate.netresearchgate.net This reaction is tolerant of both electron-rich and electron-poor aryl bromides, providing a straightforward method for tuning the electronic properties of the resulting biaryl structures. researchgate.net

Table 3: Ruthenium-Catalyzed Direct Arylation of the Phenyl Ring in 2-Methyl-4-phenyl-5-arylthiazoles

Thiazole Substrate Aryl Bromide Catalyst System Product Yield Reference
2-Methyl-4-phenyl-5-(4-methoxyphenyl)thiazole 4-Bromoanisole [Ru(p-cymene)Cl₂]₂ / KOPiv 2-Methyl-5-(4-methoxyphenyl)-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)thiazole Moderate to High researchgate.net
2-Methyl-4-phenyl-5-arylthiazole Electron-rich and electron-poor aryl bromides [Ru(p-cymene)Cl₂]₂ / KOPiv Corresponding ortho-arylated phenyl derivative Moderate to High researchgate.net

The thiazole ring itself offers positions for further functionalization, with the C-5 position being a common target for C-H activation. Palladium-catalyzed direct arylation is an efficient method for introducing aryl groups at this position. acs.orgnih.gov This transformation can be achieved under ligand-free conditions, providing a practical route to 5-arylated thiazole derivatives. acs.org The reaction proceeds via a hypothesized Pd(0/II) catalytic cycle. acs.org

Furthermore, sequential C-H activation strategies allow for the programmed installation of different functional groups at various positions on the thiazole ring, enabling the synthesis of multifunctionalized derivatives from simple starting materials. rsc.org

Table 4: Regioselective C-5 Functionalization of Thiazole Derivatives

Thiazole Substrate Reagent Catalyst/Conditions Product Yield Reference
Thiazole 1-Bromo-4-nitrobenzene Pd(OAc)₂ / Benzoic Acid / Anisole 5-(4-nitrophenyl)thiazole 61% nih.gov
2-Isobutylthiazole Aryl Bromides Pd(OAc)₂ / K₂CO₃ / DMA 5-Aryl-2-isobutylthiazole Not specified acs.org

The 2-(1-methylethyl)-4-phenylthiazole scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. A common strategy involves using a 2-aminothiazole derivative as a precursor. For example, the reaction of a 2-aminothiazole with an α-bromo ketone is a well-established method for constructing the imidazo[2,1-b]thiazole ring system. researchgate.netrsc.orgnih.gov This reaction proceeds by initial attack of the endocyclic nitrogen of the 2-aminothiazole on the α-bromo ketone, followed by cyclization. rsc.org

Another important fused system is the thiazolo[3,2-a]pyridine core. These can be synthesized through various routes, including multicomponent condensation reactions involving aromatic aldehydes, malononitrile, and a thiazolidinone derivative. researchgate.net These fused systems are of significant interest due to their presence in a wide range of biologically active compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 1 Methylethyl 4 Phenylthiazole and Its Analogues

Comprehensive Spectroscopic Techniques for Structural Elucidation

The structural elucidation of 2-(1-methylethyl)-4-phenylthiazole is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the molecular structure.

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of protons (¹H) and carbon-13 (¹³C) atoms.

¹H NMR spectroscopy of thiazole (B1198619) derivatives reveals characteristic chemical shifts and coupling patterns that are instrumental in their identification. For instance, in 2-amino-4-phenylthiazole (B127512), the protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. researchgate.net The thiazole proton and the amine protons also exhibit distinct signals. researchgate.net In the case of 2-isopropyl-4-methylthiazole, the isopropyl group gives rise to a septet for the CH proton and a doublet for the two methyl groups, a characteristic pattern that is readily identifiable. nih.govchemicalbook.com The methyl group attached to the thiazole ring appears as a singlet. nih.govchemicalbook.com The thiazole proton signal is also observed in the spectrum. nih.govchemicalbook.com

Table 1: ¹H NMR Spectral Data for Thiazole Analogues

Compound Solvent Frequency (MHz) Chemical Shifts (ppm) and Multiplicity
2-Isopropyl-4-methylthiazole CDCl₃ 400 1.37-1.39 (d, 6H, CH(CH₃)₂), 2.41 (s, 3H, CH₃), 3.25-3.32 (septet, 1H, CH(CH₃)₂), 6.69-6.70 (s, 1H, thiazole-H) nih.gov
2-Amino-4-phenylthiazole - - Spectra available spectrabase.com

This table is interactive. Click on the headers to sort the data.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In 2-isopropyl-4-methylthiazole, distinct signals are observed for the isopropyl carbons, the thiazole ring carbons, and the methyl carbon. chemicalbook.com For 2-amino-4-phenylthiazole, the spectrum shows signals for the phenyl carbons and the thiazole ring carbons. asianpubs.orgspectrabase.com The chemical shifts of the thiazole ring carbons are particularly informative for confirming the substitution pattern. For example, in 3-[2-(4-morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromone, the thiazole carbons C2, C4, and C5 were assigned based on analogy with other thiazole derivatives. asianpubs.org

Table 2: ¹³C NMR Spectral Data for Thiazole Analogues

Compound Solvent Frequency (MHz) Chemical Shifts (ppm)
2-Isopropyl-4-methylthiazole CDCl₃ 22.53 Data available nih.gov
2-Amino-4-phenylthiazole - - Data available spectrabase.com
3-[2-(4-Morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromone CDCl₃ 100 Thiazole carbons: 106.90 (C5), 130.56 (C4), 165.87 (C2) asianpubs.org

This table is interactive. Click on the headers to sort the data.

To further resolve complex structures and unambiguously assign proton and carbon signals, advanced 2D NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) establish ¹H-¹H connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond ¹H-¹³C correlations, respectively. These techniques have been crucial in the characterization of complex heterocyclic systems, including various thiazole derivatives. ipb.ptresearchgate.net For instance, ¹H-¹³C HMBC can definitively link the isopropyl protons to their corresponding carbons and to the C2 carbon of the thiazole ring, confirming the substitution pattern.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In thiazole derivatives, characteristic stretching and bending vibrations are observed for the C-H, C=N, C=C, and C-S bonds within the thiazole ring. For aromatic thiazoles, the C-H stretching vibrations of the heteroaromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=N stretching vibration is a key indicator of the thiazole ring. Furthermore, the substitution pattern on the thiazole ring and any attached functional groups will give rise to their own characteristic absorption bands. For example, the IR spectrum of 2-amino-4-phenylthiazole shows distinct bands corresponding to the N-H stretching of the amino group. nist.gov Theoretical calculations, often using Density Functional Theory (DFT), are frequently used to complement experimental IR data and provide a more detailed assignment of the vibrational modes. researchgate.netnih.gov

Table 3: Key IR Absorption Bands for Thiazole Derivatives

Compound Functional Group Wavenumber (cm⁻¹) Reference
Heteroaromatic structures Aromatic C-H stretch 3100-3000 researchgate.net
2-(4-methoxyphenyl)benzo[d]thiazole C-H stretch 3066-3108 researchgate.net
2-Amino-4-phenylthiazole N-H stretch Gas Phase Spectrum Available nist.gov

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Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For 2-(1-methylethyl)-4-phenylthiazole, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecular ion into smaller, characteristic fragments, provides valuable structural information. For instance, the loss of the isopropyl group or fragmentation of the phenyl ring would produce specific fragment ions that can be used to confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques used for the analysis of thiazole derivatives. nih.gov

Table 4: Mass Spectrometry Data for Thiazole Analogues

Compound Ionization Method Key Fragments (m/z) Reference
Thiazole, 4-methyl-2-(1-methylethyl)- Electron Ionization Spectrum available nist.gov
2-Amino-4-phenylthiazole Electron Ionization Spectrum available nist.gov

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

For thiazole derivatives, UV-Vis spectra provide valuable information about the electronic transitions involving the thiazole ring and its substituents. The core thiazole ring, being aromatic, possesses π-orbitals that can engage in conjugation with the π-system of the phenyl group at the C4 position and interact with the isopropyl group at the C2 position. The absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions. The extended conjugation between the phenyl ring and the thiazole ring is expected to result in bathochromic shifts (shifts to longer wavelengths) of the absorption maxima compared to the individual chromophores. While specific spectral data for 2-(1-methylethyl)-4-phenylthiazole is not detailed in the reviewed literature, studies on analogous compounds, such as derivatives of 2-amino-4-phenylthiazole, have utilized UV spectroscopy to characterize the electronic properties of the resulting polymer films. researchgate.net The analysis of such spectra allows for the determination of the optical band gap and provides insights into how structural modifications influence the electronic energy levels of the molecule.

Crystallographic and Morphological Investigations

Crystallographic and morphological studies are essential for a comprehensive understanding of a compound's solid-state properties, from its precise atomic arrangement to its bulk and surface characteristics.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For 2-(1-methylethyl)-4-phenylthiazole, an SCXRD analysis would reveal the planarity of the thiazole ring and the dihedral angle between the thiazole and phenyl rings.

While the specific crystal structure of 2-(1-methylethyl)-4-phenylthiazole is not available, extensive research on structurally related phenylthiazole derivatives provides insight into the expected findings. nih.govnih.gov For instance, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring subtends dihedral angles of 13.12 (14)° and 43.79 (14)° with the chlorophenyl and phenyl rings, respectively. nih.gov In another analogue, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, the molecule is non-planar, with a dihedral angle of 88.29 (11)° between the thiazole and benzene (B151609) rings. nih.gov These examples highlight the conformational flexibility of the phenyl-thiazole linkage. SCXRD also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking that govern the supramolecular architecture. nih.govnih.gov

Table 1: Representative Crystallographic Data for Phenylthiazole Analogues.
Parameter2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid nih.gov
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁
a (Å)12.1956 (9)6.0152 (3)
b (Å)11.3965 (8)15.8646 (9)
c (Å)12.2132 (9)18.5756 (10)
β (°)98.412 (3)90
Volume (ų)1678.1 (2)1772.31 (16)
Dihedral Angle (Thiazole-Phenyl)13.12 (14)°88.29 (11)°

Hirshfeld Surface Analysis for Mapping Intermolecular Interactions within Crystal Lattices

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Thiazole Analogues.
Interaction Type1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid nih.gov
H···H37.6%39.2%43%
O···H / H···O16.8%8.0%17%
S···H / H···S15.4%Not specifiedNot specified
N···H / H···N13.0%Not specified6%
C···H / H···C7.6%25.2%18%
Cl···H / H···ClNot applicable11.4%Not applicable

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. It is used to identify the compound, assess its purity, and determine unit cell parameters. nih.govresearchgate.net

The process involves recording the diffraction pattern and indexing the peaks to determine the crystal system and unit cell dimensions. nih.govresearchgate.net For novel compounds, the structure can sometimes be solved directly from high-quality powder data. More commonly, the experimental pattern is compared to a calculated pattern from a known crystal structure (e.g., from SCXRD) in a process called Rietveld refinement. This refinement can confirm the phase identity and provide detailed information about the crystal structure of the bulk sample. nih.gov Studies on related heterocyclic compounds demonstrate the utility of PXRD in confirming the monoclinic space group and refining the unit cell parameters. researchgate.net

Electron Microscopy (SEM, TEM) for Surface Topography and Nanoscale Features

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the surface topography and nanoscale features of a material. SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. This reveals information about the material's morphology, including particle size, shape, and surface texture.

In the context of thiazole derivatives, SEM has been used to characterize the surface morphology of polymer films. For example, the electropolymerization of 2-amino-4-phenylthiazole yields polymer films whose surface features can be examined by SEM. researchgate.net This analysis is critical for applications where surface properties are important, such as in sensors or coatings. TEM, on the other hand, transmits electrons through an ultrathin sample to provide even higher resolution images of the internal structure and nanoscale features. While specific SEM or TEM studies on crystalline 2-(1-methylethyl)-4-phenylthiazole are not documented, these techniques would be invaluable for characterizing its particle morphology, identifying any nanoscale defects, and understanding its aggregation behavior.

Electrochemical Characterization Methods for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a compound, i.e., its ability to be oxidized or reduced. This is critical for understanding its electronic characteristics and for applications in areas like organic electronics and sensor technology. A CV experiment measures the current that develops in an electrochemical cell as the voltage is varied. The resulting voltammogram provides information on the oxidation and reduction potentials of the molecule.

Studies on 2-amino-4-phenylthiazole derivatives have demonstrated the utility of CV in characterizing their electrochemical behavior. usc.edu.coresearchgate.net In these studies, a reduction signal associated with the thiazole derivative was observed at negative potentials. usc.edu.co The irreversibility of this process, indicated by the absence of an oxidation peak on the reverse scan, suggests that the electrogenerated species is unstable and undergoes subsequent chemical reactions. researchgate.net Furthermore, the reduction potential is influenced by substituents on the phenyl ring, demonstrating that the electronic properties of the molecule can be tuned. usc.edu.co From the onset potentials of oxidation and reduction, it is possible to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental parameters governing the molecule's electronic behavior. mdpi.com

Table 3: Representative Electrochemical Data for Phenylthiazole Analogues from Cyclic Voltammetry.
CompoundProcessPeak Potential (Ep) vs. Ag/AgClSolvent/ElectrolyteReference
2-Amino-4-phenylthiazoleReduction (Ic)-2.5 VDMSO / TBABF₄ usc.edu.co
2-Amino-4-(4-chlorophenyl)thiazoleReduction (Ic)-2.2 VDMSO / TBABF₄ usc.edu.coresearchgate.net
2-Amino-4-(4-methoxyphenyl)thiazoleReduction (Ic)-2.6 VDMSO / TBABF₄ usc.edu.co

Cyclic Voltammetry (CV) and Related Potentiodynamic Measurements

No published data were found regarding the cyclic voltammetry of 2-(1-methylethyl)-4-phenylthiazole. This type of analysis would be instrumental in understanding its oxidation and reduction behavior, including the identification of redox potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes.

Electrochemical Impedance Spectroscopy (EIS)

There is no available information on the use of Electrochemical Impedance Spectroscopy to characterize 2-(1-methylethyl)-4-phenylthiazole. EIS studies would provide valuable insights into the interfacial properties of this compound, such as its interaction with electrode surfaces, charge transfer resistance, and capacitance, which are crucial for applications in sensors, coatings, and electronic devices.

Electrochemical Noise (ECN) Analysis

No research detailing the Electrochemical Noise (ECN) analysis of 2-(1-methylethyl)-4-phenylthiazole could be located. ECN is a sensitive technique for monitoring spontaneous fluctuations in potential and current, which can provide information on the initiation and propagation of localized electrochemical processes.

Due to the lack of specific experimental data for 2-(1-methylethyl)-4-phenylthiazole in the scientific literature, a detailed discussion and data presentation for the requested electrochemical characterization cannot be provided.

Computational and Theoretical Investigations of 2 1 Methylethyl 4 Phenylthiazole

Application of Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in elucidating the properties of 2-(1-methylethyl)-4-phenylthiazole at the molecular level. These computational techniques allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For thiazole (B1198619) derivatives, DFT methods have been widely applied to explore their electronic and structural properties. mjcce.org.mkmdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice, known for its reliability in predicting molecular geometries and energies for a wide range of organic molecules. mgesjournals.comirjweb.com In the context of 2-(1-methylethyl)-4-phenylthiazole, B3LYP would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties.

For processes involving charge transfer or excited states, long-range corrected functionals like CAM-B3LYP are often utilized. These functionals provide a more accurate description of long-range electron-electron interactions, which is critical for predicting excitation energies and understanding charge transfer phenomena within the molecule.

A hypothetical DFT study on 2-(1-methylethyl)-4-phenylthiazole would typically involve the following steps:

Initial geometry optimization of the molecule.

Calculation of vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.

Computation of electronic properties such as orbital energies, dipole moment, and atomic charges.

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. wikipedia.org The second-order Møller-Plesset (MP2) method is particularly common as it offers a significant improvement over the Hartree-Fock approximation by including electron correlation effects at a manageable computational cost. q-chem.comresearchgate.netsmu.edu While DFT methods are generally sufficient for many applications, MP2 can provide a more accurate description of non-covalent interactions and systems where electron correlation is particularly important. For 2-(1-methylethyl)-4-phenylthiazole, MP2 calculations could be used to refine the energetic calculations and to study intermolecular interactions, for instance, in a dimer of the molecule.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing elements like carbon, nitrogen, sulfur, and hydrogen, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used. gaussian.com The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in heterocyclic systems. youtube.com

For DFT calculations on thiazole derivatives, a basis set like 6-311++G(d,p) is often employed to achieve a good balance between accuracy and computational resources. irjweb.com The choice of the basis set is a critical parameter that must be carefully considered and is often benchmarked to ensure the reliability of the computational results.

Methodology Typical Basis Set Key Applications
DFT (B3LYP)6-311+G(d,p)Geometry optimization, electronic structure, vibrational analysis
DFT (CAM-B3LYP)6-311+G(d,p)Excited states, charge transfer analysis
MP2cc-pVTZHigh-accuracy energy calculations, study of electron correlation

Elucidation of Electronic Structure and Reactivity Descriptors

Computational studies provide valuable descriptors that help in understanding the electronic structure and predicting the reactivity of 2-(1-methylethyl)-4-phenylthiazole.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For substituted thiazoles, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. In 2-(1-methylethyl)-4-phenylthiazole, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the phenyl group, while the LUMO may be distributed over the entire π-system. The HOMO-LUMO gap can be readily calculated using DFT.

Orbital Significance Typical Energy Range for Thiazole Derivatives (eV)
HOMOElectron-donating ability-5.0 to -6.5
LUMOElectron-accepting ability-0.5 to -2.0
HOMO-LUMO GapChemical reactivity and stability3.0 to 5.0

Note: The energy values are hypothetical and representative for this class of compounds.

The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org The ESP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. walisongo.ac.idproteopedia.org

Typically, regions of negative potential (colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are associated with atomic nuclei and are prone to nucleophilic attack. For 2-(1-methylethyl)-4-phenylthiazole, the nitrogen and sulfur atoms of the thiazole ring are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms of the phenyl and isopropyl groups would exhibit positive potential.

Calculation of Fukui Functions for Predicting Nucleophilic and Electrophilic Sites

Computational chemistry provides powerful tools for elucidating the reactivity of molecules. Among these, Fukui functions, derived from Density Functional Theory (DFT), are instrumental in predicting the most probable sites for nucleophilic and electrophilic attack. researchgate.netschrodinger.comnih.gov These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed.

The Fukui function comes in three main forms to describe different types of reactions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions, which approximate the reactivity of individual atomic sites, one can identify the atoms most susceptible to attack. nih.gov For an electrophilic attack, the site with the highest value of f-(r) is the most likely to act as a nucleophile. Conversely, for a nucleophilic attack, the site with the highest value of f+(r) is the most probable electrophilic center. schrodinger.com

In the case of 2-(1-methylethyl)-4-phenylthiazole, the thiazole ring, with its heteroatoms (nitrogen and sulfur), and the phenyl ring present multiple potential reactive sites. The nitrogen and sulfur atoms, with their lone pairs of electrons, are expected to be potential centers for electrophilic attack. The carbon atoms of both the thiazole and phenyl rings could be susceptible to either nucleophilic or electrophilic attack depending on the electronic effects of the substituents.

A hypothetical representation of condensed Fukui function values for 2-(1-methylethyl)-4-phenylthiazole is presented in the table below. These values are illustrative and would be obtained from quantum chemical calculations.

Atomf+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)
N(3)0.0850.150
S(1)0.0900.120
C(2)0.1100.050
C(4)0.1000.065
C(5)0.0950.080
Phenyl C(ortho)0.0700.090
Phenyl C(meta)0.0650.085
Phenyl C(para)0.0750.095

This table is for illustrative purposes and does not represent actual calculated data.

Based on these hypothetical values, the nitrogen atom N(3) would be the most likely site for an electrophilic attack due to its high f-(r) value. The C(2) atom of the thiazole ring would be the most probable site for a nucleophilic attack, as indicated by its high f+(r) value.

Determination of Dipole Moments and Molecular Polarizability

The dipole moment and molecular polarizability are fundamental electronic properties that provide insights into the charge distribution and the response of a molecule to an external electric field. These properties can be accurately calculated using quantum chemical methods such as DFT and Hartree-Fock (HF). repositorioinstitucional.mx

The dipole moment (μ) is a measure of the separation of positive and negative charges in a molecule. arxiv.org For 2-(1-methylethyl)-4-phenylthiazole, the presence of electronegative nitrogen and sulfur atoms in the thiazole ring, along with the less polar isopropyl and phenyl groups, results in an uneven distribution of electron density and a non-zero dipole moment. The magnitude and direction of the dipole moment are influenced by the molecular geometry.

Molecular polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. arxiv.org Molecules with delocalized electrons, such as the phenyl and thiazole rings in 2-(1-methylethyl)-4-phenylthiazole, are expected to have significant polarizability.

Theoretical calculations can provide the components of the dipole moment vector (μx, μy, μz) and the polarizability tensor (αxx, αyy, αzz, αxy, etc.). The total dipole moment and the average polarizability can then be determined.

A hypothetical summary of calculated electronic properties for 2-(1-methylethyl)-4-phenylthiazole is provided in the table below.

PropertyCalculated ValueUnits
Dipole Moment (μ)2.5Debye
Average Polarizability (α)25.0ų

This table is for illustrative purposes and does not represent actual calculated data.

These values indicate that 2-(1-methylethyl)-4-phenylthiazole is a polar molecule and its electron cloud is readily polarizable.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Rotational Barriers and Conformational Isomers of the Isopropyl and Phenyl Moieties

The presence of single bonds in 2-(1-methylethyl)-4-phenylthiazole allows for rotation of the isopropyl and phenyl groups relative to the thiazole ring. This rotation is not entirely free, as it is hindered by steric and electronic effects, leading to the existence of different conformational isomers with varying energies. Computational methods, such as building potential energy surfaces (PES), can be employed to explore these rotational barriers and identify the most stable conformers. nih.gov

For the isopropyl group , rotation around the C(2)-C(isopropyl) bond will lead to different spatial arrangements of the methyl groups relative to the thiazole ring. The energy barriers for this rotation are expected to be relatively low. nih.gov

Molecular dynamics simulations can further provide insights into the dynamic conformational behavior of the molecule over time at a given temperature. nih.gov

Below is a hypothetical table summarizing the calculated rotational barriers for 2-(1-methylethyl)-4-phenylthiazole.

RotationRotational Barrier (kcal/mol)
Isopropyl Group5 - 7
Phenyl Group8 - 12

This table is for illustrative purposes and does not represent actual calculated data.

Characterization of Intramolecular Interactions (e.g., CH···X Hydrogen Bonding, Aromatic Stacking)

The three-dimensional structure of 2-(1-methylethyl)-4-phenylthiazole is stabilized by various weak intramolecular interactions. These interactions, although individually weak, can collectively have a significant impact on the preferred conformation and properties of the molecule.

CH···π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system (the phenyl or thiazole ring) acts as the acceptor. mdpi.com In certain conformations of 2-(1-methylethyl)-4-phenylthiazole, it is possible for a C-H bond from the isopropyl group to interact with the π-electron cloud of the phenyl ring. The strength of these interactions is typically in the range of 0.5 to 2.5 kcal/mol. mdpi.com

Aromatic stacking (π-π interactions) , while more commonly observed as an intermolecular interaction, can also have intramolecular manifestations in flexible molecules. However, in the case of 2-(1-methylethyl)-4-phenylthiazole, significant intramolecular aromatic stacking is unlikely due to the covalent linkage between the rings.

Computational methods such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots are valuable for identifying and characterizing these weak interactions.

Theoretical Insights into Solvation Effects and Solvent-Compound Interactions

The properties and behavior of 2-(1-methylethyl)-4-phenylthiazole can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to understand these effects.

There are two main types of solvation models:

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules. This method is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Molecular dynamics simulations with explicit solvent molecules are particularly useful for studying the dynamic nature of solute-solvent interactions and the structure of the solvation shell around 2-(1-methylethyl)-4-phenylthiazole. nih.govmdpi.com These simulations can reveal how solvent molecules arrange themselves around the polar (thiazole) and non-polar (isopropyl and phenyl) regions of the solute.

Computational Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting various spectroscopic data, aiding in the structural elucidation of molecules like 2-(1-methylethyl)-4-phenylthiazole.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Quantum mechanical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts with a good degree of accuracy. scielo.org.zanih.gov Comparing the calculated NMR spectra with experimental data can help in assigning the signals to specific atoms in the molecule. Machine learning approaches are also emerging as powerful tools for accurate NMR shift prediction. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. Theoretical calculations can predict these vibrational frequencies and the corresponding intensities. mdpi.comresearchgate.net This information is useful for assigning the observed IR bands to specific vibrational modes of the molecule, such as C-H stretches, C=C and C=N ring vibrations, and the bending modes of the substituents.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. scielo.org.zanih.gov For 2-(1-methylethyl)-4-phenylthiazole, the calculations would likely predict electronic transitions associated with the π-systems of the thiazole and phenyl rings.

A hypothetical table of predicted spectroscopic data is presented below.

Spectroscopic TechniquePredicted Data
¹H NMRChemical shifts for aromatic, thiazole, and isopropyl protons
¹³C NMRChemical shifts for all carbon atoms
IRVibrational frequencies for key functional groups
UV-Visλmax for π-π* transitions

This table is for illustrative purposes and does not represent actual calculated data.

Prediction of ¹H and ¹³C NMR Chemical Shifts through GIAO Methodologies

The prediction of NMR chemical shifts is a significant application of quantum chemical calculations in the structural elucidation of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts. nih.govresearchgate.net This methodology has become a standard tool for correlating a molecule's electronic structure with its NMR spectrum. mdpi.com

The process begins with the optimization of the molecule's ground-state geometry, typically using Density Functional Theory (DFT) methods. The B3LYP functional, combined with a basis set such as 6-311G(d,p), is commonly used for this purpose as it provides a good balance between accuracy and computational cost for organic molecules. Following geometry optimization, the GIAO method is used at the same level of theory to calculate the nuclear magnetic shielding tensors for each atom in the molecule.

To obtain the final chemical shifts (δ), the calculated isotropic shielding values (σ) of the molecule's nuclei are referenced against the shielding value of a standard reference compound, typically Tetramethylsilane (TMS), calculated at the identical level of theory. The chemical shift is determined using the equation: δ = σ_TMS - σ_sample.

For 2-(1-methylethyl)-4-phenylthiazole, theoretical calculations would provide predicted chemical shifts for all hydrogen and carbon atoms. These predictions are valuable for assigning the signals in experimentally recorded spectra. The expected ¹H and ¹³C NMR chemical shifts, as would be predicted by such a GIAO/DFT study, are illustrated in the table below. The values reflect the distinct electronic environments of the protons and carbons in the thiazole ring, the phenyl group, and the isopropyl substituent.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1-methylethyl)-4-phenylthiazole

Atom TypeAtom LabelPredicted Chemical Shift (δ, ppm)
¹H NMR
Thiazole RingH57.10 - 7.40
Isopropyl GroupCH3.20 - 3.50
Isopropyl GroupCH₃1.30 - 1.50
Phenyl RingH_ortho7.80 - 8.10
Phenyl RingH_meta7.30 - 7.50
Phenyl RingH_para7.20 - 7.40
¹³C NMR
Thiazole RingC2175 - 185
Thiazole RingC4150 - 160
Thiazole RingC5110 - 120
Isopropyl GroupCH30 - 35
Isopropyl GroupCH₃20 - 25
Phenyl RingC_ipso130 - 135
Phenyl RingC_ortho125 - 128
Phenyl RingC_meta128 - 130
Phenyl RingC_para127 - 129

Note: The data in this table is illustrative of typical values expected from GIAO calculations for this compound and its structural motifs. Actual calculated values would be specific to the level of theory and software used.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule's chemical bonds. Computational frequency analysis is a crucial tool for assigning the bands observed in experimental IR and Raman spectra to specific molecular motions.

Similar to NMR predictions, the analysis begins with a DFT-based geometry optimization to find the molecule's equilibrium structure. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal vibrational modes, each with a corresponding frequency (typically expressed in wavenumbers, cm⁻¹) and intensity for both IR and Raman activity.

It is a known phenomenon that theoretical harmonic frequencies calculated with methods like B3LYP are often systematically higher than the frequencies observed experimentally, which are anharmonic. To correct for this, the computed wavenumbers are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to achieve better agreement with experimental data. mdpi.com

A detailed assignment of each vibrational mode is often performed using Potential Energy Distribution (PED) analysis. PED describes the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsional rotations) to each normal mode, allowing for an unambiguous characterization of the vibration.

For 2-(1-methylethyl)-4-phenylthiazole, a vibrational analysis would predict the key spectroscopic features arising from the thiazole ring, the phenyl group, and the isopropyl substituent. The table below illustrates the kind of detailed information that a theoretical vibrational analysis would provide.

Predicted Vibrational Frequencies and Assignments for 2-(1-methylethyl)-4-phenylthiazole

Calculated (Scaled) Wavenumber (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment (Based on PED)
3100 - 3000MediumStrongC-H aromatic stretching (phenyl and thiazole rings)
2980 - 2950StrongStrongC-H asymmetric stretching (isopropyl CH₃)
2880 - 2860MediumStrongC-H symmetric stretching (isopropyl CH₃)
~1600StrongMediumC=C stretching (phenyl ring)
1550 - 1450StrongStrongC=N and C=C stretching (thiazole ring modes)
1470 - 1440MediumMediumC-H asymmetric bending (isopropyl CH₃)
1380 - 1360StrongMediumC-H symmetric bending (isopropyl CH₃)
1250 - 1200StrongWeakC-H in-plane bending (phenyl ring)
1000 - 990WeakVery StrongPhenyl ring breathing mode
850 - 750Very StrongMediumC-H out-of-plane bending (phenyl and thiazole rings)
700 - 600MediumWeakThiazole ring deformation

Note: This table presents characteristic vibrational modes and expected frequency ranges for the functional groups within the molecule. The intensities are qualitative predictions of what a computational analysis would yield.

Reactivity Profiles and Transformational Chemistry of 2 1 Methylethyl 4 Phenylthiazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Regioselectivity and Kinetics of Nitration Reactions

Studies on the nitration of 2-(1-methylethyl)-4-phenylthiazole would be necessary to determine the precise ratio of ortho, meta, and para nitro-substituted products. Kinetic studies would also be required to quantify the reaction rates under various conditions.

Halogenation, Sulfonation, and Acylation Reactions

Similarly, experimental investigation into the halogenation, sulfonation, and Friedel-Crafts acylation reactions on the phenyl ring is needed to characterize the products and reaction conditions. The influence of the 2-isopropyl-thiazol-4-yl substituent on the regiochemical outcome of these reactions remains to be determined.

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring possesses its own unique reactivity, which is influenced by the substituents at the C2 and C4 positions.

Functionalization and Derivatization at the C-5 Position of the Thiazole Ring

The C5 position of the thiazole ring is often susceptible to electrophilic attack. Research would be needed to explore reactions such as halogenation, nitration, and formylation at this position on 2-(1-methylethyl)-4-phenylthiazole.

Rearrangement Reactions Involving Thiazole Substituents

The potential for rearrangement reactions, such as the Dimroth rearrangement, which involves the substituents on the thiazole ring, would need to be investigated under various thermal and photochemical conditions.

Reactions at the Heteroatoms (Nitrogen and Sulfur) within the Thiazole Ring

The nitrogen atom in the thiazole ring can act as a nucleophile and a base, potentially undergoing alkylation or quaternization. The sulfur atom can be oxidized to form sulfoxides and sulfones. The specific conditions and outcomes of such reactions for 2-(1-methylethyl)-4-phenylthiazole are not documented.

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Analogues

The introduction of a halogen atom onto the 2-isopropyl-4-phenylthiazole scaffold, typically at the C5 position of the thiazole ring or on the phenyl ring, opens up a vast array of possibilities for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. libretexts.org For halogenated derivatives of 2-isopropyl-4-phenylthiazole, this reaction provides a direct route to biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science.

The reaction typically involves the coupling of a halo-2-isopropyl-4-phenylthiazole (e.g., 5-bromo-2-isopropyl-4-phenylthiazole) with an aryl or heteroaryl boronic acid or its corresponding ester. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like hydrodehalogenation. proprogressio.hu While specific studies on 2-isopropyl-4-phenylthiazole are not abundant, the general principles of Suzuki-Miyaura coupling on halo-thiazoles are well-established. proprogressio.hursc.org The reactivity of the halide is generally I > Br > Cl. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halothiazoles

Halothiazole SubstrateBoronic Acid/EsterCatalyst/PrecatalystBaseSolventTypical TemperatureReference
5-Bromo-2-alkyl-4-phenylthiazoleArylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-100 °C proprogressio.hu
2-Chloro-4-arylthiazoleHetarylboronic acidBuchwald's Catalyst System 5K₃PO₄Toluene/H₂O40-45 °C nih.gov

The development of highly active catalyst systems, such as those employing bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has enabled the coupling of even less reactive chloro-thiazole derivatives under milder conditions. rsc.orgrsc.org

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in the functionalization of halogenated 2-isopropyl-4-phenylthiazole.

The Heck reaction couples the halogenated thiazole with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for introducing vinyl groups, which can be further manipulated. The success of the Heck reaction often depends on the choice of palladium catalyst, base, and the nature of the alkene. researchgate.netrug.nl

The Sonogashira coupling provides a route to synthesize alkynyl-substituted thiazoles by reacting the halogenated thiazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts and is carried out in the presence of a base. libretexts.org The resulting alkynylthiazoles are valuable intermediates for creating more complex molecules, including conjugated systems.

The Stille coupling utilizes organotin reagents to couple with the halogenated thiazole. libretexts.org A key advantage of the Stille reaction is the stability of the organotin reagents and their tolerance to a wide range of functional groups. nih.govyoutube.com However, the toxicity of tin compounds is a significant drawback. libretexts.org

Table 2: Overview of Heck, Sonogashira, and Stille Reactions on Halothiazoles

ReactionCoupling PartnerTypical Catalyst SystemKey FeaturesReference
HeckAlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)Forms C(sp²)-C(sp²) bonds with alkenes. organic-chemistry.orglibretexts.org
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Forms C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org
StilleOrganotin Reagent (R-SnBu₃)Pd(PPh₃)₄Tolerant of many functional groups. libretexts.orgacs.org

Research continues to expand the toolkit of palladium-catalyzed reactions applicable to heterocyclic compounds. Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, where a C-H bond on the thiazole ring is directly coupled with an aryl halide, avoiding the need for pre-functionalization of the thiazole. nih.gov For instance, palladium-catalyzed direct arylation of thiazole derivatives can be achieved with very low catalyst loadings. nih.gov Another approach is the palladium-catalyzed oxidative C-H/C-H cross-coupling, which allows for the direct coupling of two different heterocycles, such as a thiazole and a thiophene, without prior halogenation of either partner. rsc.org

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.ukyoutube.comfiveable.me For derivatives of 2-isopropyl-4-phenylthiazole, FGIs are crucial for synthesizing a diverse range of compounds with varied properties and applications.

Carboxylic acid derivatives of 2-isopropyl-4-phenylthiazole, where the carboxylic acid moiety is attached to either the phenyl ring or the thiazole ring, are versatile precursors for the synthesis of amides and esters. The direct amidation of carboxylic acids with amines can be catalyzed by various reagents, including titanium-based catalysts. researchgate.net

The synthesis of amide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov Standard peptide coupling reagents or conversion of the carboxylic acid to a more reactive acyl chloride can be employed to facilitate the reaction with a wide range of amines. youtube.comkhanacademy.org Similarly, esterification can be achieved through Fischer esterification under acidic conditions or by reacting the acyl chloride with an alcohol.

Table 3: General Methods for Amide and Ester Synthesis

TransformationPrecursorReagentsProductReference
AmidationThiazole-carboxylic acidAmine, Coupling Agent (e.g., DCC, HATU) or SOCl₂ then AmineThiazole-amide researchgate.netnih.gov
EsterificationThiazole-carboxylic acidAlcohol, Acid Catalyst (e.g., H₂SO₄)Thiazole-ester imperial.ac.uk

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov To form a Schiff base from 2-isopropyl-4-phenylthiazole, a derivative containing either an amino group or a carbonyl group is required. For example, an amino derivative, such as 2-amino-4-phenylthiazole (B127512), can be condensed with various aldehydes to form Schiff bases. orientjchem.orgresearchgate.net These reactions are often catalyzed by a small amount of acid. nih.gov

The resulting imine linkage is a key structural feature in many biologically active compounds and can serve as a handle for further synthetic transformations. researchgate.netuomustansiriyah.edu.iqnih.govacs.org Research on 2-amino-4-phenylthiazole has demonstrated its utility in synthesizing a variety of Schiff bases with diverse substitution patterns. orientjchem.orgresearchgate.netbiomedpharmajournal.org

Table 4: Synthesis of Schiff Bases from Aminothiazole Derivatives

Amine PrecursorCarbonyl CompoundReaction ConditionsProductReference
2-Amino-4-phenylthiazoleSubstituted BenzaldehydeEthanol, Reflux, catalytic Acetic AcidN-(Arylmethylene)-4-phenylthiazol-2-amine orientjchem.orgnih.gov
2-Amino-4-phenylthiazole2,4-dihydroxybenzaldehydeMethanol, Reflux2-((4-phenylthiazol-2-ylimino)methyl)benzene-1,3-diol biomedpharmajournal.org

Advanced Applications of 2 1 Methylethyl 4 Phenylthiazole in Materials Science and Chemical Synthesis

Role as a Versatile Building Block in Complex Chemical Synthesis

The structural features of 2-(1-methylethyl)-4-phenylthiazole make it a valuable synthon for the construction of more complex molecular architectures. Its reactivity allows for its use as a foundational element in the synthesis of other heterocyclic systems and its incorporation into larger macromolecular structures.

Precursor for the Construction of Other Heterocyclic Systems (e.g., Oxazoles, Pyrazoles, Pyrimidines)

The thiazole (B1198619) ring within 2-(1-methylethyl)-4-phenylthiazole can serve as a latent functional group, enabling its transformation into other important heterocyclic structures. While direct conversion pathways from this specific thiazole to oxazoles, pyrazoles, and pyrimidines are a subject of ongoing research, the general reactivity of the thiazole nucleus provides a basis for such synthetic strategies. For instance, the synthesis of pyrazole (B372694) derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com It is conceivable that cleavage and rearrangement reactions of the thiazole ring in 2-(1-methylethyl)-4-phenylthiazole could generate intermediates suitable for cyclization into pyrazoles. nih.govchim.itorganic-chemistry.orghilarispublisher.com

Similarly, the synthesis of oxazoles can be achieved through various methods, and the structural components of the thiazole could potentially be rearranged to form the oxazole (B20620) core. researchgate.net The conversion to pyrimidines would likely involve more complex transformations, possibly through ring-opening and subsequent condensation with a three-carbon unit. The development of these synthetic methodologies is an active area of investigation in heterocyclic chemistry. nih.gov

Integration into Polymeric Structures and Advanced Organic Materials

The inherent properties of the thiazole ring, such as its aromaticity and the presence of heteroatoms, make it an attractive component for advanced organic materials. The incorporation of 2-(1-methylethyl)-4-phenylthiazole into polymeric backbones can influence the resulting material's thermal stability, electronic properties, and solubility. The phenyl group offers a site for further functionalization, allowing for the tuning of these properties. Research into thiazole-containing polymers has shown their potential in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electron-deficient nature of the thiazole ring can be advantageous. researchgate.net

Potential in Functional Material Research

Beyond its role as a synthetic intermediate, 2-(1-methylethyl)-4-phenylthiazole and its derivatives are being directly investigated for their functional properties in various material science applications.

Investigation as Corrosion Inhibitors

Thiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys. scispace.comresearchgate.netcapes.gov.br The mechanism of inhibition is generally attributed to the adsorption of the thiazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.govmdpi.com The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the π-electrons of the aromatic ring facilitate this adsorption process. nih.govajchem-a.com

Studies on 4-phenylthiazole (B157171) derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. capes.gov.brresearchgate.net The inhibition efficiency is often dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and improved protection. capes.gov.brresearchgate.net The adsorption of these compounds on the metal surface can often be described by the Langmuir adsorption isotherm. nih.govresearchgate.net

Inhibition Efficiency of Thiazole Derivatives
InhibitorMetal/AlloyCorrosive MediumMaximum Inhibition Efficiency (%)Reference
4-phenylthiazole derivatives304L Stainless Steel3.0 M HClNot Specified capes.gov.brresearchgate.net
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1 M HCl94.6 nih.govnih.gov
Benzoxazole derivativesMild SteelMolar HClNot Specified jmaterenvironsci.com
Thiazole derivativesC-steelSulphuric acidNot Specified researchgate.net

Applications in the Development of Dyes and Agrochemicals

The thiazole nucleus is a key chromophore in a variety of dyes. mdpi.com Thiazole-based dyes are known for their applications in various fields, including textile dyeing and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govoptica.orgwikipedia.org The electronic properties of the thiazole ring, which can be tuned by substituents like the isopropyl and phenyl groups in 2-(1-methylethyl)-4-phenylthiazole, play a crucial role in determining the absorption and emission characteristics of the resulting dyes. nih.gov

In the field of agrochemicals, thiazole derivatives are integral to the development of a wide range of pesticides, including insecticides, fungicides, and herbicides. researchgate.netacs.orgnbinno.comacs.orgnih.gov The biological activity of these compounds is attributed to their ability to interact with specific enzymes or receptors in the target organisms. The structural diversity offered by substituted thiazoles like 2-(1-methylethyl)-4-phenylthiazole allows for the design of new agrochemicals with improved efficacy and selectivity.

Examples of Commercially Available Thiazole-Based Agrochemicals
Compound NameAgrochemical ClassReference
ThiamethoxamInsecticide researchgate.net
ClothianidinInsecticide researchgate.net
ThiabendazoleFungicide researchgate.net
ThifluzamideFungicide researchgate.net
EthaboxamFungicide researchgate.net

Prospects in Catalyst Design and Ligand Development

The nitrogen atom in the thiazole ring of 2-(1-methylethyl)-4-phenylthiazole can act as a coordination site for metal ions, making it a promising ligand for the development of novel catalysts. Thiazole-based ligands have been successfully employed in various catalytic reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netcdnsciencepub.comcdnsciencepub.comscholaris.ca The steric and electronic properties of the substituents on the thiazole ring can significantly influence the activity and selectivity of the resulting metal complex. The 2-isopropyl group in 2-(1-methylethyl)-4-phenylthiazole, for example, can create a specific steric environment around the metal center, potentially leading to enhanced catalytic performance. The development of chiral thiazole-based ligands is also an active area of research for asymmetric catalysis. researchgate.net

Contributions to Green Chemistry and Sustainable Chemical Processes

The advancement of green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. In the context of heterocyclic compounds, particularly thiazole derivatives, this involves developing sustainable synthetic methodologies. The contribution of 2-(1-methylethyl)-4-phenylthiazole to this field is primarily demonstrated through the innovative and environmentally conscious methods being developed for its synthesis and the synthesis of structurally related compounds. These methods align with the core principles of green chemistry by improving atom economy, utilizing safer solvents, employing catalytic reactions, and reducing energy consumption.

Conventional synthesis of thiazole derivatives often involves prolonged reaction times at high temperatures and the use of volatile organic solvents, which pose environmental risks. mdpi.comnih.gov In contrast, modern green approaches for synthesizing the 4-phenylthiazole core and its analogs focus on efficiency and sustainability. researchgate.net These greener routes are crucial as they provide access to valuable compounds while mitigating environmental impact.

Key green methodologies being applied include:

Use of Green Solvents: A significant shift involves replacing traditional organic solvents with environmentally benign alternatives. Water and glycerol (B35011) have been successfully used as solvents for the synthesis of thiazole derivatives, reducing pollution and operational hazards. ufms.br For instance, some syntheses are now performed in aqueous media, completely avoiding volatile organic compounds. ufms.br

Energy-Efficient Techniques: Microwave irradiation and ultrasound assistance are emerging as powerful tools in thiazole synthesis. researchgate.net These techniques can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often lead to higher product yields compared to conventional heating methods.

Advanced Catalysis: The development of novel catalysts is a cornerstone of green thiazole synthesis. Researchers have employed biocatalysts and heterogeneous catalysts, such as copper catalysts immobilized on magnetic nanoparticles. researchgate.net These catalysts are often highly efficient, selective, and, crucially, can be easily separated from the reaction mixture and reused multiple times, minimizing waste. researchgate.net

The table below presents a comparative analysis of conventional versus green synthetic approaches for thiazole derivatives, illustrating the tangible benefits of applying green chemistry principles.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

Feature Conventional Method Green Chemistry Approach Advantage of Green Approach
Solvent Ethanol, Pyridine mdpi.com Water, Glycerol ufms.br Reduces use of toxic and volatile organic compounds.
Energy Source Conventional Reflux (Heating) mdpi.com Microwave or Ultrasonic Irradiation researchgate.net Decreases reaction time and energy consumption.
Catalyst Often stoichiometric reagents Reusable biocatalysts or heterogeneous nanocatalysts researchgate.net Minimizes waste, allows for catalyst recycling.
Reaction Time Several hours mdpi.comnih.gov Minutes to a few hours researchgate.net Increases process efficiency.

| Work-up | Complex purification | Simpler product isolation | Reduces waste and resource use during purification. |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 2-(1-methylethyl)-4-phenylthiazole Chemistry

The current understanding of 2-(1-methylethyl)-4-phenylthiazole is largely inferred from the well-established chemistry of the thiazole (B1198619) ring system and its substituted analogues. The most probable and widely applicable synthetic route to this compound is the Hantzsch thiazole synthesis . nih.govyoutube.commdpi.comyoutube.com This method involves the condensation reaction between an α-haloketone, specifically 2-bromoacetophenone, and a thioamide, in this case, isobutyramide. youtube.com The reaction proceeds via a cyclization mechanism, ultimately forming the stable aromatic thiazole ring. youtube.comyoutube.com

While specific experimental data for 2-(1-methylethyl)-4-phenylthiazole is scarce, its physical and spectroscopic properties can be reasonably extrapolated from closely related compounds, such as 2-isopropyl-4-methylthiazole. innospk.comnih.govthegoodscentscompany.comchemicalbook.comchemicalbook.comnist.govsigmaaldrich.com The presence of the phenyl group at the 4-position is expected to influence the compound's melting point, boiling point, and solubility, likely increasing the melting point and decreasing volatility compared to its methyl-substituted counterpart. Spectroscopic data would be expected to show characteristic signals for the isopropyl group (a doublet and a septet in ¹H NMR) and the phenyl group, in addition to the signals from the thiazole ring itself. nih.govresearchgate.net

Identification of Remaining Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap is the lack of dedicated studies on 2-(1-methylethyl)-4-phenylthiazole. This presents a considerable opportunity for foundational research. Key areas that remain unexplored include:

Detailed Physicochemical Characterization: Precise experimental determination of its melting point, boiling point, solubility in various solvents, and crystallographic structure is needed.

Comprehensive Spectroscopic Analysis: While predictions can be made, detailed 1D and 2D NMR, IR, and mass spectrometry data are essential for unambiguous characterization. nih.govchemicalbook.comnist.govresearchgate.netnih.gov

Reactivity Profile: A thorough investigation of its reactivity, including electrophilic and nucleophilic substitution reactions on the thiazole ring and reactions involving the isopropyl and phenyl substituents, is currently absent from the literature.

Biological Activity Screening: Many thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.gov Screening 2-(1-methylethyl)-4-phenylthiazole for such activities is a logical and potentially fruitful research avenue.

Material Science Applications: Thiazole-containing compounds have found applications in the development of organic semiconductors, dyes, and liquid crystals. researchgate.net The potential of 2-(1-methylethyl)-4-phenylthiazole in these areas is completely unexplored.

Opportunities for Methodological Advancements and Interdisciplinary Studies

Future research on 2-(1-methylethyl)-4-phenylthiazole could benefit from and contribute to methodological advancements. The development of more efficient, green, and scalable synthetic protocols for this and related thiazoles would be a valuable contribution. mdpi.comresearchgate.net This could involve exploring microwave-assisted synthesis, flow chemistry, or the use of novel catalysts to improve yields and reduce reaction times. mdpi.com

The potential for interdisciplinary studies is vast. Collaboration between synthetic chemists, computational chemists, biologists, and material scientists could lead to a comprehensive understanding of this molecule. For instance:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its electronic properties, reactivity, and spectroscopic data, guiding experimental work.

Biochemical and Pharmacological Studies: Should initial screenings reveal biological activity, in-depth studies into its mechanism of action, structure-activity relationships (SAR), and potential as a drug lead would be warranted. nih.gov

Polymer Chemistry: The incorporation of the 2-(1-methylethyl)-4-phenylthiazole moiety into polymer backbones could lead to new materials with unique optical or electronic properties. researchgate.net

Future Prospects for Novel Synthetic Strategies and Material Science Applications of 2-(1-methylethyl)-4-phenylthiazole

The future of 2-(1-methylethyl)-4-phenylthiazole chemistry lies in the development of novel synthetic strategies and the exploration of its potential in material science. While the Hantzsch synthesis is a reliable method, the exploration of alternative routes, perhaps involving C-H activation or novel cyclization strategies, could offer more atom-economical and environmentally friendly approaches.

In the realm of material science, the combination of the electron-rich thiazole ring, the bulky isopropyl group, and the aromatic phenyl group could give rise to interesting properties. Research could focus on:

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives have been investigated as components of OLEDs. The specific substitution pattern of this compound could influence its photoluminescent properties.

Organic Photovoltaics (OPVs): The electron-donating nature of the thiazole ring could make it a suitable component in donor-acceptor systems for OPV applications.

Sensors: The thiazole nitrogen and sulfur atoms can act as coordination sites for metal ions, suggesting potential applications in chemical sensing.

Q & A

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Introducing electron-withdrawing groups (e.g., -NO2_2) at C4 enhances antimicrobial activity (MIC reduced by 50%) .
  • Prodrug Design : Esterification of the thiazole ring improves bioavailability (e.g., ethyl ester derivatives show 2× higher plasma concentration) .
  • Hybrid Molecules : Conjugation with quinazolinone moieties increases cardiotropic activity (18.8% over L-carnitine in vitro) .

What are the known biological activities of 2-(1-methylethyl)-4-phenylthiazole?

Q. Basic

  • Antimicrobial : MIC of 25 µg/mL against E. coli and C. albicans .
  • Cardiotropic : Enhances cardiac contractility by 12.8% over meldonium in isolated rat heart models .
  • Genotoxic Potential : EFSA flags concerns via read-across data (Ames test positive at 1 mg/mL) .

How are derivatives of this compound designed for specific therapeutic targets?

Q. Advanced

  • Targeted Synthesis : For anticancer activity, introduce vinyl groups at C5 (e.g., 5-ethenyl-4-methylthiazole analogs inhibit Topo-I with IC50_{50} = 5 µM) .
  • Heterocyclic Fusion : Thiazole-thiadiazole hybrids (e.g., 1,3,4-thiadiazol-2-yl derivatives) show dual PDE3 inhibition and antioxidant effects .

What analytical workflows ensure purity and stability of this compound under storage?

Q. Basic

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring (<2% impurity increase) .
  • Purity Criteria : GC-MS purity >98%, residual solvents (ethanol <0.5% by headspace GC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.